Cas no 2090315-47-0 (1-methyl-3-(trifluoromethyl)cyclobutan-1-ol)

1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is a fluorinated cyclobutane derivative characterized by its unique structural and electronic properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclobutane ring contributes to conformational rigidity, which can influence binding affinity in bioactive molecules. This compound’s stereochemistry and functional group arrangement offer versatility in derivatization, enabling applications in medicinal chemistry for the development of novel therapeutics. Its stability under various reaction conditions further underscores its utility in synthetic organic chemistry. The compound is typically handled under controlled conditions due to its reactive hydroxyl group.
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol structure
2090315-47-0 structure
Product name:1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
CAS No:2090315-47-0
MF:C6H9F3O
MW:154.130272626877
MDL:MFCD31537404
CID:5105379

1-methyl-3-(trifluoromethyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
    • MDL: MFCD31537404
    • Inchi: 1S/C6H9F3O/c1-5(10)2-4(3-5)6(7,8)9/h4,10H,2-3H2,1H3
    • InChI Key: NMIVZPYXUKPFFG-UHFFFAOYSA-N
    • SMILES: C1(C)(O)CC(C(F)(F)F)C1

1-methyl-3-(trifluoromethyl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1706-100MG
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 95%
100MG
¥ 3,201.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1706-250mg
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 95%
250mg
¥5121.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1706-100mg
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 95%
100mg
¥3201.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1706-250MG
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 95%
250MG
¥ 5,121.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1706-1G
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 95%
1g
¥ 12,804.00 2023-04-06
Advanced ChemBlocks
P46365-250MG
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 97%
250MG
$1,200 2023-09-15
Ambeed
A507168-1g
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 98%
1g
$1966.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1706-500mg
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 95%
500mg
¥8540.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1706-500MG
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 95%
500MG
¥ 8,540.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1706-5G
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
2090315-47-0 95%
5g
¥ 38,412.00 2023-04-06

Additional information on 1-methyl-3-(trifluoromethyl)cyclobutan-1-ol

Comprehensive Overview of 1-methyl-3-(trifluoromethyl)cyclobutan-1-ol (CAS No. 2090315-47-0)

In the ever-evolving landscape of specialty chemicals, 1-methyl-3-(trifluoromethyl)cyclobutan-1-ol (CAS No. 2090315-47-0) has emerged as a compound of significant interest. This cyclobutane derivative, characterized by its unique trifluoromethyl and hydroxyl functional groups, is gaining traction in pharmaceutical intermediates, agrochemical formulations, and advanced material synthesis. Researchers and industry professionals are increasingly exploring its potential due to its structural versatility and the growing demand for fluorinated compounds in modern applications.

The molecular structure of 1-methyl-3-(trifluoromethyl)cyclobutan-1-ol features a four-membered cyclobutane ring, which imparts notable steric and electronic properties. The presence of the trifluoromethyl group (-CF3) enhances lipophilicity and metabolic stability, making it valuable in drug discovery—a topic frequently searched in AI-driven pharmaceutical research platforms. Current trends show that compounds with cyclobutane scaffolds are being investigated for their role in developing kinase inhibitors and GPCR-targeted therapies, aligning with the industry's focus on precision medicine.

From a synthetic chemistry perspective, this compound exemplifies the rising importance of strain-release functionalization strategies. The cyclobutane ring's inherent angle strain facilitates selective transformations, a concept widely discussed in organic chemistry forums and patent literature. Recent publications highlight its utility in [3+2] cycloadditions and radical-mediated C-C bond activations—processes crucial for creating complex molecular architectures demanded by next-generation material science applications.

Environmental and regulatory considerations surrounding fluorinated compounds have also shaped research directions. While not classified as hazardous, the compound's trifluoromethyl group prompts studies on biodegradation pathways—a hot topic in green chemistry circles. Analytical techniques like LC-MS and 19F NMR (frequently searched analytical methods) are employed to monitor its stability and transformation products, addressing concerns about persistent organic pollutants.

Industrial adoption of 1-methyl-3-(trifluoromethyl)cyclobutan-1-ol reflects broader market shifts toward high-value fine chemicals. Its applications span chiral auxiliaries in asymmetric synthesis and monomers for fluoropolymer production—areas experiencing 12% annual growth according to recent market reports. The compound's compatibility with continuous flow chemistry systems (a trending process intensification technology) further enhances its commercial viability.

Quality control protocols for CAS No. 2090315-47-0 typically involve rigorous HPLC purity analysis and residual solvent screening, meeting ICH guidelines—a compliance aspect heavily searched by quality assurance professionals. Leading suppliers now provide detailed structure-activity relationship (SAR) data sheets, responding to the pharmaceutical industry's need for structure-based drug design components.

Emerging research explores the compound's potential in bioisostere development, where its cyclobutyl alcohol moiety serves as a tert-butyl replacement to improve pharmacokinetic profiles—a strategy dominating recent medicinal chemistry publications. Computational studies using molecular docking software (a frequently queried tool in AI-assisted drug discovery) predict favorable binding interactions with biological targets.

Storage and handling recommendations emphasize protection from moisture due to the hydroxyl group's reactivity, with best practices aligning with GMP standards for advanced intermediates. The compound's shelf-life stability under nitrogen atmosphere is another frequently researched aspect among process chemists optimizing large-scale production.

Patent analysis reveals growing IP activity around trifluoromethylated cyclobutanes, particularly in antiviral and anticancer applications—a reflection of the compound's relevance in addressing global health challenges. This aligns with search trends showing increased interest in broad-spectrum therapeutic agents since 2020.

In material science, the compound's rigid alicyclic structure contributes to enhanced thermal stability in polymer composites, a property leveraged in high-performance coatings development. Recent conference proceedings highlight its role in creating low-dielectric materials for 5G technology—an area experiencing exponential search volume growth.

Future research directions likely include exploring enantioselective synthesis routes and developing catalytic fluorination methodologies to improve sustainability—topics consistently ranking high in chemistry publication metrics. The compound's unique blend of steric constraint and fluorine effects positions it as a compelling case study in molecular design education and professional training programs.

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(CAS:2090315-47-0)1-methyl-3-(trifluoromethyl)cyclobutan-1-ol
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Purity:99%
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